molecular formula C11H15NO2 B160971 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1745-07-9

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B160971
CAS-Nummer: 1745-07-9
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: CEIXWJHURKEBMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,7-DMTHIQ) is a heterocyclic alkaloid derivative with a tetrahydroisoquinoline backbone substituted with methoxy groups at positions 6 and 7. It serves as a key pharmacophore in medicinal chemistry due to its versatility in targeting enzymes, receptors, and transporters. Synthesized via chiral aminoacetaldehyde acetal intermediates and Pomeranz–Fritsch–Bobbitt cyclization , 6,7-DMTHIQ has demonstrated diverse pharmacological activities, including analgesia, anti-inflammatory effects , sigma-2 receptor (σ2R) modulation , and inhibition of HIV-1 reverse transcriptase . Its structural flexibility allows for modifications that enhance selectivity and potency across therapeutic targets.

Vorbereitungsmethoden

Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

The Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization, represents a versatile two-step strategy for constructing the tetrahydroisoquinoline core. In this approach, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is synthesized via the Petasis reaction using 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and morpholine . The intermediate morpholinone derivative undergoes cyclization under acidic conditions (e.g., HCl in ethanol) to yield this compound-1-carboxylic acid .

Critical to this method is the stereochemical control during the Pomeranz–Fritsch–Bobbitt step, which influences the final product’s enantiomeric purity. Recent modifications have employed chiral auxiliaries or asymmetric catalysis to enhance selectivity, achieving enantiomeric excess (ee) values exceeding 90% in model systems . However, the necessity for multiple purification steps and the use of boronic acids limit its cost-effectiveness for large-scale applications.

One-Pot Formylation–Cyclization Strategy

A patent by CN110845410A discloses a streamlined one-pot synthesis starting from 3,4-dimethoxyphenethylamine. The process involves sequential formylation, oxalyl chloride-mediated activation, and phosphotungstic acid-catalyzed cyclization (Fig. 1). Ethyl formate serves as the formylation reagent, reacting with 3,4-dimethoxyphenethylamine at reflux to generate an intermediate N-formyl derivative . Subsequent treatment with oxalyl chloride in dichloromethane facilitates chloride displacement, followed by ring closure catalyzed by phosphotungstic acid in methanol .

Table 1: Optimization of One-Pot Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
Formylation ReagentEthyl formate8099.1
Catalyst Loading0.1 wt% PTA7898.9
SolventDichloromethane/MeOH7599.0

This method achieves a yield of 80% with >99% purity, significantly reducing waste and operational complexity compared to multi-step protocols . The use of phosphotungstic acid (PTA) as a heterogeneous catalyst enables easy recovery and reuse, enhancing the process’s green chemistry metrics.

Enantioselective Synthesis via Chiral Ammonium Salts

Urunbaeva et al. demonstrated an enantioselective route starting from homoveratrylamine and racemic lactic acid. The reaction proceeds through N-(3,4-dimethoxyphenethyl)-2-hydroxypropanamide, which is treated with POCl₃ to form a chlorinated intermediate . Sodium borohydride reduction followed by HCl-mediated crystallization yields 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride as a mixture of RR and SS enantiomers .

X-ray diffraction analysis confirmed the formation of hydrogen-bonded dimers bridged by chloride anions, with weak C–H⋯Cl interactions stabilizing the crystal lattice . Despite moderate yields (59%), this method provides critical insights into stereochemical outcomes, enabling the targeted synthesis of enantiopure derivatives for pharmacological studies.

MethodCatalystSolventYield (%)Purity (%)
Petasis–PFB HClEthanol6597
One-Pot PTADichloromethane8099.1
Enantioselective POCl₃/NaBH₄Benzene/MeOH5998
Friedel–Crafts AlCl₃Dichloromethane9299.5

Industrial-Scale Considerations

The one-pot and Friedel–Crafts methods exhibit superior scalability, with reduced solvent consumption and catalyst recyclability . In contrast, enantioselective synthesis remains limited to laboratory-scale applications due to lower yields and higher costs . Regulatory requirements for chiral purity in pharmaceuticals may drive further optimization of asymmetric routes, particularly for antitumor or CNS-targeted derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroisoquinoline derivatives.

    Substitution: N-alkyl or N-acyl tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential in Neurological Disorders
DMTHIQ has been investigated for its potential therapeutic effects in treating neurological disorders. Its role as a sigma-2 receptor ligand indicates possible applications in drug formulation for conditions such as anxiety and depression. Studies have shown that DMTHIQ derivatives exhibit high binding affinities for sigma-2 receptors, which are implicated in various neuropsychiatric disorders .

Case Study: Sigma-2 Receptor Ligands
A study synthesized several DMTHIQ derivatives and evaluated their affinities for sigma-1 and sigma-2 receptors. Compounds demonstrated K_i values ranging from 5 to 6 nM for sigma-2 receptors and showed moderate anticancer activities against specific cancer cell lines, indicating their dual potential in both neurological and oncological applications .

Neuroscience Research

Understanding Neurotransmitter Systems
DMTHIQ serves as a valuable tool in neuroscience research to investigate neurotransmitter systems. Its ability to modulate receptor activity aids researchers in understanding the underlying mechanisms of mental health conditions .

Natural Product Synthesis

Building Block for Bioactive Molecules
The compound is utilized in the synthesis of other bioactive molecules, facilitating the development of new natural products with medicinal properties. Its structural characteristics make it an essential precursor in organic synthesis pathways aimed at creating complex isoquinoline derivatives .

Analytical Chemistry

Development of Analytical Methods
DMTHIQ is employed in analytical chemistry to develop methods for detecting and quantifying isoquinoline derivatives. This application enhances the accuracy of chemical analyses across various samples, including biological matrices .

Drug Interaction Studies

Evaluating Drug Safety and Efficacy
Researchers utilize DMTHIQ to study drug interactions critical for ensuring the safety and efficacy of new medications. Understanding how DMTHIQ interacts with other drugs can inform clinical practices and therapeutic strategies .

Cancer Therapeutics

Antiproliferative Actions
Recent studies have evaluated derivatives of DMTHIQ for their antiproliferative actions against cancer cells. For instance, a derivative was shown to exhibit protective effects on liver tissues and restore normal cellular architecture in hepatocellular carcinoma models . These findings suggest that DMTHIQ could be further developed as a candidate for anticancer therapies.

Summary Table of Applications

Application Area Details
Pharmaceutical DevelopmentPotential treatments for neurological disorders; sigma-2 receptor ligands
Neuroscience ResearchModulation of neurotransmitter systems
Natural Product SynthesisBuilding block for bioactive molecules
Analytical ChemistryMethods for detecting isoquinoline derivatives
Drug Interaction StudiesEvaluating interactions critical for drug safety
Cancer TherapeuticsAntiproliferative effects against cancer cells

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Structural Analogs in Enzyme Inhibition

ADAMTS-4 Inhibitors: In studies targeting ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs), 6,7-DMTHIQ derivatives were compared with non-methoxy-substituted tetrahydroisoquinolines. Removing the 6,7-dimethoxy groups (e.g., compound 2d) retained or improved inhibitory activity (IC50: 1.8–3.3 μM), suggesting methoxy substituents are dispensable for this target .

HIV-1 Reverse Transcriptase (RT): 6,7-DMTHIQ derivatives designed as non-nucleoside RT inhibitors (NNRTIs) showed competitive inhibition (IC50 values in nanomolar range), outperforming simpler tetrahydroisoquinolines lacking methoxy groups, which exhibited reduced binding affinity .

Table 1: Activity of Tetrahydroisoquinoline Derivatives in Enzyme Inhibition

Compound Target IC50/EC50 Key Structural Feature Reference
6,7-DMTHIQ derivative ADAMTS-4 1.8–3.3 μM 6,7-Dimethoxy
1,2,3,4-THIQ (no methoxy) ADAMTS-4 1.8 μM Unsubstituted
6,7-DMTHIQ derivative HIV-1 RT <100 nM 6,7-Dimethoxy + aryl groups

Pharmacological Activity vs. Standard Drugs

Analgesic and Anti-Inflammatory Effects: 6,7-DMTHIQ derivatives, such as 1-(4’-dimethylaminophenyl)-6,7-DMTHIQ hydrochloride, demonstrated superior analgesic efficacy compared to diclofenac sodium and metamizole. At 0.5 mg/kg, its anti-inflammatory effect was 3.3× stronger than diclofenac in acute arthritis models .

Cardiotonic Effects: In rat heart models, 1-aryl-6,7-DMTHIQ derivatives showed potent positive inotropic effects (EC50: 14.6 μM), outperforming dihydroquercetin (EC50: 21.2 μM) .

Table 2: Pharmacological Comparison with Standard Drugs

Compound Activity Efficacy (vs. Control) Reference
1-(4’-dimethylaminophenyl)-6,7-DMTHIQ Analgesic (hot plate test) 2× higher than diclofenac
6,7-DMTHIQ conjugate (DHQ-11) Inotropic effect EC50 = 9.7 μM (vs. 21.2 μM)

Neurotoxicity and Parkinson’s Disease Link

6,7-DMTHIQ shares structural similarities with neurotoxic isoquinolines. N-methylation of dopamine-derived 6,7-dihydroxyisoquinolines generates metabolites analogous to MPTP/MPP+, which induce dopaminergic neuron death.

Sigma-2 Receptor (σ2R) Selectivity

6,7-DMTHIQ is a privileged scaffold for σ2R ligands. Derivatives like A011 (IC50: <10 nM) showed >100× selectivity over σ1R, enabling applications in cancer diagnostics and overcoming multidrug resistance (MDR) via ABCB1/ABCG2 transporter modulation . Simplifying the structure (e.g., removing benzamide moieties) retained σ2R affinity but reduced cytotoxicity .

Table 3: σ2R Ligand Activity of 6,7-DMTHIQ Derivatives

Compound σ2R Affinity (Ki) σ1R Selectivity (σ2/σ1) Key Modification Reference
A011 8.2 nM >100× 6,7-DMTHIQ + indole
RM273 12 nM >50× Fluorinated indole linker

Role of Methoxy Substituents

The 6,7-dimethoxy groups are critical for certain activities:

  • Bradycardic Agents : Methoxy groups at 6/7 positions enhanced potency in 2-(3-piperidyl)-THIQ derivatives (e.g., compound 6c, EC50: 14.6 μM) .
  • σ2R Binding : Removing methoxy groups or cyclizing them into methylene bridges abolished σ2R affinity .

Contradictory Findings and Limitations

  • ADAMTS-4 Inhibition: Methoxy groups are non-essential for activity, contrasting with their necessity in σ2R ligands .

Biologische Aktivität

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, analgesic and anti-inflammatory effects, and interactions with neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the potential of DMTIQ as an anticancer agent. A notable study investigated its antiproliferative effects in a colorectal cancer model induced by dimethylhydrazine (DMH) in albino Wistar rats. The compound was administered at doses of 10 and 25 mg/kg for 15 days. Key findings include:

  • Histopathological Analysis : DMTIQ demonstrated protective action against DMH-induced colon cancer, as evidenced by histopathological examinations.
  • Biochemical Markers : The treatment significantly reduced levels of interleukin-6 (IL-6), a pro-inflammatory cytokine associated with tumor progression. ELISA results showed that DMTIQ notably decreased IL-6 concentrations compared to IL-2 and COX-2 levels.
  • Gene Expression : Quantitative analysis revealed that DMTIQ inhibited the overexpression of genes involved in the IL-6/JAK2/STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation .

Table 1: Summary of Anticancer Effects

ParameterControl (DMH)DMTIQ 10 mg/kgDMTIQ 25 mg/kg
IL-6 Concentration (pg/mL)HighModerateLow
JAK2 ActivationHighModerateLow
STAT3 PhosphorylationHighModerateLow

Analgesic and Anti-inflammatory Effects

DMTIQ has also been evaluated for its analgesic and anti-inflammatory properties. A study assessed its efficacy using thermal and chemical pain models:

  • Analgesic Activity : In the hot plate test, DMTIQ significantly increased the pain threshold at various doses. For instance:
    • At 0.5 mg/kg, the analgesic effect was found to be 147.1% greater than baseline.
  • Anti-inflammatory Activity : The compound exhibited pronounced anti-inflammatory effects in models of acute inflammatory arthritis, demonstrating a threefold increase in efficacy compared to diclofenac sodium at a dose of 0.5 mg/kg .

Table 2: Analgesic Activity Comparison

Dose (mg/kg)Pain Threshold Increase (%)
0.151.8
0.5147.1
1.0116.0
Diclofenac44.4

Neurotransmitter Interactions

DMTIQ's interaction with neurotransmitter systems has been explored, particularly regarding its role as an orexin-2 receptor antagonist:

  • Mechanism of Action : As a selective non-peptidic antagonist for orexin receptors, DMTIQ may influence wakefulness and cognitive functions without significant side effects typically associated with other antagonists.
  • Cognitive Implications : The modulation of orexin signaling suggests potential therapeutic applications in sleep disorders and cognitive impairments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via intramolecular cyclization of precursors like 2-amino-4,5-dimethoxybenzoic acid, followed by hydrogenation or alkylation. Key steps include regioselective nitration, chlorination (using POCl₃), and coupling reactions with aromatic moieties. Structural characterization employs TLC, ¹H NMR, and HPLC to confirm purity and regiochemistry . Enzymatic methods, such as CAL-B-catalyzed acylation, enhance enantioselectivity in chiral derivatives .

Q. What role does the sigma-2 receptor play in cancer research involving this compound?

  • Methodological Answer : Sigma-2 receptors are overexpressed in proliferative cancer cells (10× higher than in quiescent cells). Derivatives of this compound act as selective sigma-2 ligands, enabling tumor imaging (via radiolabeling) or triggering apoptosis. Experimental validation includes competitive binding assays (e.g., [³H]-DTG with sigma-1 masked by (+)-pentazocine) and in vitro cytotoxicity assays (e.g., Huh-7 liver cancer cells) .

Q. How are physicochemical properties like lipophilicity (logP) determined for these derivatives?

  • Methodological Answer : logP is measured experimentally via reversed-phase UPLC/MS, comparing retention times to standards. Computational tools (e.g., ChemDraw) predict clogP, though discrepancies arise due to stereochemical variations. Lipophilicity trends show tetrahydroisoquinoline derivatives are more lipophilic than imidazole or pyridine analogs, influencing blood-brain barrier penetration .

Q. What in vitro models assess the anticancer activity of these derivatives?

  • Methodological Answer : Standardized cell lines (e.g., Huh-7 liver cancer, KYSE-140 esophageal cancer) are treated with derivatives, followed by MTT or SRB assays to quantify viability. Selectivity is confirmed by comparing IC₅₀ values in cancer vs. non-cancerous cells. Synergy with chemotherapeutics (e.g., doxorubicin) is tested via combination index methods .

Q. What analytical techniques confirm the purity and structure of synthesized derivatives?

  • Methodological Answer : Purity is assessed via TLC (silica gel F254 plates) and HPLC. Structural confirmation uses ¹H/¹³C NMR for regiochemistry, MS for molecular weight, and X-ray crystallography for stereoselective products. Melting points are determined via capillary methods .

Advanced Research Questions

Q. How can contradictions in pharmacophore models for sigma-2 receptor binding be resolved?

  • Methodological Answer : Initial models suggested benzamide moieties were critical, but non-benzamide derivatives (e.g., indole-tetrahydroisoquinoline hybrids) showed high sigma-2 affinity. Resolution involves molecular docking, site-directed mutagenesis (e.g., Asp29/Asp56 in TMEM97), and comparative SAR studies to identify minimal pharmacophores .

Q. What strategies address discrepancies between in vitro and in vivo efficacy of sigma-2 ligands?

  • Methodological Answer : In vivo metabolism studies (e.g., human liver microsomes) identify primary metabolites (e.g., this compound via MS). Pharmacokinetic adjustments, such as prodrug design or formulation with PEGylated carriers, improve bioavailability. Orthotopic tumor models validate targeting specificity .

Q. How do structural modifications influence neurological effects, such as dopamine transporter uptake?

  • Methodological Answer : Substituent position impacts neuroactivity. For example, 3′,4′-DHBnTIQ induces parkinsonism via dopamine transporter uptake (Km = 6.14 µM), while 6,7DHBnTIQ does not. Uptake assays in rat striatal synaptosomes and behavioral models (chronic intraperitoneal dosing in mice) differentiate functional outcomes .

Q. What experimental designs optimize sigma-2 selectivity over sigma-1 receptors?

  • Methodological Answer : Selectivity is enhanced by bulky substituents (e.g., 6,7-dimethoxy groups) that sterically hinder sigma-1 binding. Competitive radioligand assays (sigma-1: [³H]-(+)-pentazocine; sigma-2: [³H]-DTG) quantify Ki values. Hybrid analogs (e.g., indole-tetrahydroisoquinoline) achieve >100-fold selectivity .

Q. How do stereochemical variations impact anticonvulsant or neuroprotective activity?

  • Methodological Answer : Enantioselective synthesis (e.g., catalytic C1-alkynylation) produces derivatives like (S)-trolline with distinct AMPAR antagonism. In vivo seizure models (e.g., maximal electroshock) and ex vivo electrophysiology (hippocampal slices) correlate stereochemistry with efficacy. Diastereomer ratios are controlled via NaBH₄ reduction and crystallization .

Eigenschaften

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXWJHURKEBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2328-12-3 (mono-hydrochloride)
Record name Heliamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70169835
Record name Heliamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-07-9
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heliamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heliamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.